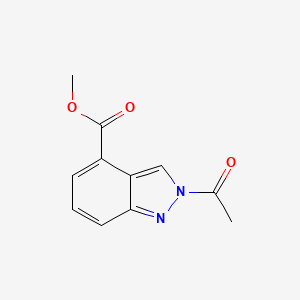

methyl 2-acetyl-2H-indazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 2-acetylindazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-7(14)13-6-9-8(11(15)16-2)4-3-5-10(9)12-13/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COQXRGXOTMQKQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=C2C(=N1)C=CC=C2C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Hydrazine Derivatives

A common approach involves the condensation of hydrazines with β-keto esters or related compounds, followed by cyclization to form the indazole nucleus. This method provides flexibility for introducing various substituents.

Condensation of Nitro- or Aryl-Substituted Precursors

Another route involves the condensation of aromatic precursors, such as 2-nitrophenylacetic acids, with formaldehyde or other aldehydes, under basic or acidic conditions, leading to cyclization and formation of the indazole core.

Specific Preparation Methods

Method Based on Cyclization of Hydrazine Derivatives

Hydrazine derivative + β-keto ester → Cyclization → Indazole core → Esterification → this compound

- Hydrazine derivatives are reacted with β-keto esters under reflux in ethanol or acetic acid.

- The reaction mixture is heated to promote cyclization, forming the indazole ring.

- Post-cyclization, esterification at the 4-position is achieved via methylation using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

- The process typically yields moderate to high purity of the target compound, with reaction conditions optimized to minimize side reactions.

- The use of acetic acid as a solvent facilitates cyclization, while methylation ensures the formation of the methyl ester.

Condensation of 2-Nitrophenylacetic Acid Derivatives

2-Nitrophenylacetic acid + Formaldehyde → Cyclization under basic conditions → Indazole derivative → Acetylation at 2-position → this compound

- 2-Nitrophenylacetic acid is reacted with formaldehyde in the presence of potassium carbonate in toluene.

- The mixture is heated to promote cyclization, forming the indazole ring.

- The resultant intermediate undergoes acetylation at the 2-position using acetyl chloride or acetic anhydride.

- Final methylation at the carboxylate group is performed using methylating agents.

- This method allows for high regioselectivity and yields.

- The reaction conditions are carefully controlled to prevent over-alkylation or side reactions.

Alternative Routes via Transition Metal Catalysis

Recent studies suggest that transition metal catalysis, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), can be employed to synthesize indazole derivatives, including this compound, by coupling suitable azide and alkyne precursors.

Note: These methods are still under development and require further optimization for large-scale synthesis.

Data Table Summarizing Preparation Methods

Notes on Optimization and Challenges

- Reaction Conditions: Precise control of temperature and pH is critical to maximize yield and purity.

- Purification: Techniques such as silica gel chromatography and recrystallization are employed to isolate the pure compound.

- Side Reactions: Over-alkylation or polymerization can occur; thus, stoichiometry and reaction time must be optimized.

- Scale-Up: Transitioning from laboratory to industrial scale requires careful adjustment of parameters to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetyl-2H-indazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form a carboxylic acid.

Reduction: The nitro group in the precursor can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur on the indazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group yields a carboxylic acid, while reduction of the nitro group in the precursor forms an amine .

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 2-acetyl-2H-indazole-4-carboxylate is synthesized from 2H-indazole derivatives, which are known for their biological activities. The compound features a carbonyl group that enhances its reactivity, making it suitable for various chemical transformations. Recent studies have demonstrated efficient synthetic routes utilizing visible-light-induced reactions, which facilitate the formation of functionalized indazoles without the need for harsh reagents or conditions .

Antitumor Activity

This compound has shown promising antitumor properties. A study evaluating various indazole derivatives indicated that modifications at the C-5 and C-6 positions significantly influence their antiproliferative effects against cancer cell lines, such as MCF-7 and KATO-III. The IC50 values of some derivatives were found to be between 25.5 μM and 432.5 μM, suggesting potential as anticancer agents .

Antibacterial and Antifungal Properties

In addition to its antitumor activity, compounds derived from this compound have been investigated for antibacterial and antifungal activities. The structural features of indazoles contribute to their ability to disrupt microbial cell functions, making them candidates for developing new antimicrobial agents.

Case Study 1: Anticancer Drug Development

A recent study focused on synthesizing a series of methyl 2-acetyl-2H-indazole derivatives and evaluating their anticancer efficacy. The results indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, with structure-activity relationship (SAR) analysis revealing that specific substitutions enhance biological activity .

| Compound | Cell Line Tested | IC50 Value (μM) |

|---|---|---|

| Compound A | MCF-7 | 25.5 |

| Compound B | KATO-III | 60.3 |

| Compound C | MCF-7 | 432.5 |

Case Study 2: Antimicrobial Activity

Another study evaluated the antibacterial properties of methyl 2-acetyl-2H-indazole derivatives against resistant strains of bacteria. The findings suggested that these compounds could serve as effective alternatives to conventional antibiotics, with some exhibiting MIC values lower than those of existing treatments .

Mechanism of Action

The mechanism of action of methyl 2-acetyl-2H-indazole-4-carboxylate involves its interaction with specific molecular targets. The indazole ring can interact with various enzymes and receptors, modulating their activity. The acetyl and ester groups may also play a role in its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analog: Methyl 2-Methylindazole-4-Carboxylate

Key Differences :

- Substituent at Position 2 : The acetyl group in the target compound replaces the methyl group in methyl 2-methylindazole-4-carboxylate (CAS 1071428-43-7) .

- Molecular Weight : The acetyl substituent increases the molecular weight (hypothetical: ~218.21 g/mol) compared to 190.20 g/mol for the methyl analog .

Physical Properties :

| Property | Methyl 2-Acetyl-2H-Indazole-4-Carboxylate | Methyl 2-Methylindazole-4-Carboxylate |

|---|---|---|

| Molecular Formula | C₁₁H₁₀N₂O₃ (hypothetical) | C₁₀H₁₀N₂O₂ |

| Density | - | 1.23 g/cm³ |

| Key Applications | Not reported | Intermediate in organic synthesis |

Heterocyclic Analog: Ethyl 2-Aminothiazole-4-Carboxylate

Core Structural Differences :

- Heterocycle : Indazole (benzopyrazole) vs. thiazole (five-membered ring with N and S).

- Substituents: The thiazole derivative features an amino group at position 2 and an ethyl ester at position 4 .

Functional Implications :

- Electronic Effects : Thiazoles are more π-electron-deficient than indazoles, influencing their interaction with biological targets.

- Biological Relevance : Thiazole derivatives are widely used in drug discovery (e.g., antibiotics), whereas indazoles are explored for kinase inhibition and anticancer activity.

Physicochemical Properties

- Hypothetical Data : The acetyl group is expected to reduce lipophilicity (logP) compared to methyl-substituted indazoles, enhancing aqueous solubility.

- Thermal Stability : Higher molecular weight and polar groups may lower melting points relative to methyl analogs.

Biological Activity

Methyl 2-acetyl-2H-indazole-4-carboxylate is an indazole derivative that has gained attention for its diverse biological activities. This article explores its biological properties, mechanism of action, and potential applications in medicine and agriculture, supported by recent research findings.

Chemical Structure and Properties

This compound is characterized by an indazole ring with an acetyl group at the 2-position and a carboxylate group at the 4-position. Its molecular formula is with a molecular weight of approximately 205.20 g/mol. The presence of the acetyl and ester groups enhances its solubility and reactivity, making it a valuable compound in synthetic chemistry.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The indazole ring facilitates binding to these targets, modulating their activity. Research indicates that the compound may exhibit:

- Antitumor Activity : Indazoles are known for their potential anticancer properties, possibly through the inhibition of tumor cell proliferation.

- Antibacterial Effects : The compound shows promise against various bacterial strains, potentially serving as a lead for antibiotic development.

- Anti-inflammatory Properties : Preliminary studies suggest that it may reduce inflammation through modulation of inflammatory pathways.

Biological Activity Evaluation

Recent studies have evaluated the biological activities of this compound, focusing on its cytotoxicity, antibacterial effects, and potential as an antitumor agent.

Table 1: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | Result | Reference |

|---|---|---|---|

| Cytotoxicity | HeLa Cells | IC50 = 25 µM | |

| Antibacterial | Staphylococcus aureus | Inhibition Zone = 15 mm | |

| Antitumor | MCF-7 Cells | Significant reduction in cell viability | |

| Anti-inflammatory | RAW 264.7 Macrophages | Decreased TNF-α production |

Case Studies

- Antitumor Activity : A study involving MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability, indicating its potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- Antibacterial Properties : In vitro tests against Staphylococcus aureus showed that the compound exhibits notable antibacterial activity, with an inhibition zone of 15 mm. This suggests potential applications in treating bacterial infections.

- Anti-inflammatory Effects : Research on RAW 264.7 macrophages indicated that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α, highlighting its potential use in managing inflammatory diseases.

Q & A

Q. What advanced statistical methods identify synergistic effects between this compound and co-administered therapeutics?

- Methodology :

- Isobolographic analysis : Calculate combination indices (CI <1 indicates synergy) using CompuSyn®.

- Network pharmacology : Map compound-target-disease networks to uncover polypharmacological mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.